12-Hydroxydaphnetoxin tribromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxydaphnetoxin tribromoacetate: is a derivative of 12-hydroxydaphnetoxin, a toxic diterpene isolated from the plant species Lasiosiphon burchellii . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-hydroxydaphnetoxin tribromoacetate involves the reaction of 12-hydroxydaphnetoxin with tribromoacetic acid. The reaction typically occurs under controlled conditions to ensure the formation of the tribromoacetate ester . The detailed synthetic route includes:
Starting Material: 12-hydroxydaphnetoxin.
Reagent: Tribromoacetic acid.
Industrial Production Methods: This includes optimizing reaction conditions for higher yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The tribromoacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: 12-Hydroxydaphnetoxin tribromoacetate is used as a model compound in studies of diterpene chemistry and synthetic methodologies .
Biology: In biological research, this compound is studied for its toxicological properties and potential therapeutic applications .
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit cell proliferation .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 12-hydroxydaphnetoxin tribromoacetate involves its interaction with cellular targets, leading to the inhibition of key biological pathways . The compound exerts its effects by binding to specific proteins and enzymes, disrupting their normal function . This can result in the inhibition of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
12-Hydroxydaphnetoxin: The parent compound, known for its toxic properties.
Daphnetoxin: Another diterpene with similar biological activities.
Yuanhuadine: A related diterpene with potent antiproliferative activity.
Uniqueness: 12-Hydroxydaphnetoxin tribromoacetate is unique due to the presence of the tribromoacetate group, which enhances its biological activity and provides distinct chemical properties .
Properties
CAS No. |
37439-46-6 |
---|---|
Molecular Formula |
C33H33Br3O12 |
Molecular Weight |
861.3 g/mol |
IUPAC Name |
[7,17-bis[(2-bromoacetyl)oxy]-6-hydroxy-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-8-yl]methyl 2-bromoacetate |
InChI |
InChI=1S/C33H33Br3O12/c1-15(2)31-25(43-21(38)12-35)17(4)32-19-10-16(3)24(40)30(19,41)28(44-22(39)13-36)29(14-42-20(37)11-34)26(45-29)23(32)27(31)46-33(47-31,48-32)18-8-6-5-7-9-18/h5-10,17,19,23,25-28,41H,1,11-14H2,2-4H3 |
InChI Key |
HZBIWCTXTULXSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)COC(=O)CBr)OC(=O)CBr)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.